molecular formula C10H10ClNO3 B12076040 Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate

Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate

Cat. No.: B12076040
M. Wt: 227.64 g/mol
InChI Key: PYPFHFZVJLZRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate is a high-purity β-ketoester intermediate designed for advanced research and development. Its molecular structure, which features a 5-chloropyridin-3-yl moiety, is of significant interest in medicinal chemistry, particularly for constructing complex heterocyclic systems. This compound serves as a versatile building block in organic synthesis. Its reactive β-ketoester group allows for diverse transformations, including condensation reactions to form carbon-carbon bonds and serving as a precursor for synthesizing various five- and six-membered heterocycles, such as pyrazoles and pyrimidines . The chloropyridinyl group is a common pharmacophore found in molecules with biological activity, making this compound a valuable starting point in drug discovery campaigns . Researchers can leverage this chemical to develop novel potent inhibitors and other bioactive molecules. As a stable, non-ester-based analog, it may offer advantages over more hydrolytically labile esters in the development of reversible enzyme inhibitors . The product is classified as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please note: This specific compound is not currently in stock. The information provided is based on its structural analogs, such as Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate (CAS 220731-02-2) and Ethyl 3-(5-bromo-2-chloropyridin-3-yl)-3-oxopropanoate (CAS 1256913-18-4) .

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate

InChI

InChI=1S/C10H10ClNO3/c1-2-15-10(14)4-9(13)7-3-8(11)6-12-5-7/h3,5-6H,2,4H2,1H3

InChI Key

PYPFHFZVJLZRRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CN=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate typically involves the reaction of 5-chloropyridine-3-carboxylic acid with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used catalysts include strong acids or bases, and the reaction is typically conducted at elevated temperatures to accelerate the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate exhibits substantial antimicrobial properties. Studies have demonstrated its efficacy against various microbial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Anticancer Properties
The compound has shown promise in anticancer research. It has been observed to inhibit collagen expression and hydroxyproline content in cell cultures, indicating strong anti-fibrotic properties. These findings suggest that it may interact with specific molecular targets involved in cancer progression, making it a candidate for further exploration in drug development .

Synthetic Organic Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and substitution reactions, allows chemists to create derivatives that may possess enhanced biological activities or novel properties .

Synthesis Overview

The synthesis typically involves:

  • Reagents : Sodium ethanolate or lithium tert-butoxide.
  • Conditions : Refluxing with solvents such as ethanol or ethyl acetate.
  • Yield : Varies based on conditions but can reach up to 75% under optimized conditions .

Biochemical Research

This compound's interactions with specific proteins and enzymes provide insights into various biochemical pathways. Its selective binding to biological targets enhances its utility in chemical biology, aiding researchers in exploring biochemical processes related to disease mechanisms .

Mechanism of Action

The mechanism of action of Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The 5-chloro substitution on pyridine (target compound) vs. 6-chloro (CAS 1106953-35-8) alters electronic distribution, affecting reactivity in nucleophilic substitutions .
  • Ring Type : Replacing pyridine with phenyl or thiophene modulates lipophilicity and metabolic stability. For example, thiophene derivatives are prioritized in antiviral drug design due to enhanced bioavailability .

Physicochemical Properties

Property Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate Ethyl 3-(4-fluorophenyl)-3-oxopropanoate Ethyl 3-(3-nitrophenyl)-3-oxopropanoate
Molecular Formula C₁₀H₁₀ClNO₃ C₁₁H₁₁FO₃ C₁₁H₁₁NO₅
Boiling Point/ Melting Point Not reported Not reported Not reported
Solubility Likely polar aprotic solvents Soluble in THF, DCM Soluble in ethanol, acetone
Stability Stable under inert conditions Sensitive to hydrolysis Nitro group may reduce thermal stability

Notes:

  • The nitro group in Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (CAS 52119-38-7) increases reactivity in reduction reactions, enabling access to amino derivatives .
  • Fluorinated analogs like Ethyl 3-(4-fluorophenyl)-3-oxopropanoate are favored in PET tracer synthesis due to fluorine-18 compatibility .

Biological Activity

Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant research findings, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C10H10ClNO3C_{10}H_{10}ClNO_3 and features a pyridine ring substituted at the 5-position with chlorine. The presence of both an ester and a keto functional group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in inflammatory processes. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biological pathways, although detailed kinetic studies are still necessary to elucidate these interactions fully.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32–128 μg/ml
Escherichia coli64–256 μg/ml
Pseudomonas aeruginosa128–512 μg/ml

These findings suggest that the compound could be developed as a lead candidate for antibiotic agents targeting resistant bacterial strains .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory activity. Studies have indicated that it may inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Case Studies

  • In Vitro Studies : A study evaluating the effects of this compound on human cell lines demonstrated a reduction in the expression of inflammatory markers when treated with varying concentrations of the compound. The results suggested a dose-dependent response, indicating that higher concentrations could more effectively downregulate inflammatory pathways.
  • Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in reduced edema and pain responses in models of acute inflammation. These findings support its potential therapeutic application in managing inflammatory diseases .

Comparison with Similar Compounds

This compound can be compared to other halogenated pyridine derivatives to assess its unique properties:

Compound Name Molecular Formula Unique Features
Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoateC10H10BrNO3C_{10}H_{10}BrNO_3Bromine substitution offers different reactivity
Ethyl 3-(2-fluoropyridin-3-yl)-3-oxopropanoateC10H10FNO3C_{10}H_{10}FNO_3Fluorine substitution may enhance lipophilicity

These comparisons highlight how variations in halogen substitution can influence biological activity and chemical behavior, making this compound a unique candidate for further exploration in drug development .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process, including:

Condensation : Reacting 5-chloropyridine-3-carboxylic acid derivatives with ethyl acetoacetate under acidic or basic conditions.

Acylation : Introducing the ester group via reaction with ethanol in the presence of catalysts like triethylamine or sulfuric acid .
Optimization Tips :

  • Temperature : Maintain 60–80°C during condensation to minimize side reactions.
  • Solvent Choice : Use anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to enhance solubility.
  • Catalysts : Triethylamine improves acylation efficiency by neutralizing HCl byproducts .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the chloropyridine ring (δ 8.5–9.0 ppm for aromatic protons) and ester carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 227.64 confirms the molecular weight .
  • HPLC : Purity >98% can be achieved using a C18 column with acetonitrile/water (70:30) as the mobile phase .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

  • Kinetic Analysis : Monitor reaction rates under varying temperatures and solvent polarities to determine activation energy.
  • Computational Modeling : DFT calculations predict electrophilic sites (e.g., carbonyl carbon) prone to nucleophilic attack .
  • Isotopic Labeling : Use 18^{18}O-labeled esters to track hydrolysis pathways .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Purity Verification : Re-analyze compound batches using HPLC and NMR to rule out impurities.
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Dose-Response Curves : Compare EC50_{50} values across studies to identify outliers due to assay sensitivity .

Q. What structural modifications enhance the compound’s utility as a pharmacophore in drug discovery?

Modification Impact Reference
5-Cl → 5-Br Increased lipophilicity and binding affinity to hydrophobic enzyme pockets
Ester → Amide Improved metabolic stability via reduced esterase hydrolysis
Pyridine → Thiophene Altered electronic properties for redox-sensitive targeting

Q. What experimental designs are recommended for studying its interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors like G-protein-coupled receptors (GPCRs).
  • X-ray Crystallography : Resolve 3D structures of compound-enzyme complexes (e.g., cytochrome P450 isoforms) .
  • Metabolic Profiling : Use LC-MS to identify metabolites in hepatic microsomal assays .

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